

Confirming the Structure of N-Methylatalaphylline: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	N-Methylatalaphylline				
Cat. No.:	B15591222	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of natural products is a cornerstone of drug discovery and development. For acridone alkaloids such as **N-Methylatalaphylline**, a compound of interest for its potential pharmacological activities, two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is an indispensable tool. This guide provides a comparative overview of the key 2D NMR experiments used to confirm the molecular architecture of this class of compounds, supported by illustrative experimental data and protocols. While a complete, published 2D NMR dataset for **N-Methylatalaphylline** is not readily available in the public domain, this guide will utilize a representative acridone alkaloid framework to demonstrate the application and power of these techniques.

The 2D NMR Toolkit for Structural Elucidation

One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information regarding the number and types of protons and carbons in a molecule. However, for complex structures like **N-Methylatalaphylline**, extensive signal overlap and the need for definitive connectivity information necessitate the use of 2D NMR experiments. The most critical of these are:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically
through two or three bonds. This is crucial for establishing spin systems within the molecule,
such as adjacent protons on an aromatic ring or an alkyl chain.

- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This experiment is highly sensitive and definitively links proton signals to their corresponding carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over multiple bonds (typically two to four bonds). This is arguably the most powerful experiment for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons.

Experimental Protocols

The following are generalized experimental protocols for acquiring 2D NMR data for an acridone alkaloid. Specific parameters may need to be optimized based on the sample concentration, solvent, and the specific NMR instrument used.

Sample Preparation: Approximately 5-10 mg of the purified compound (e.g., **N-Methylatalaphylline**) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping signals with the solvent peak.

Instrumentation: Data are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

- 1. ¹H-¹H COSY:
- Pulse Program: A standard gradient-enhanced COSY (gCOSY) pulse sequence is used.
- Spectral Width: Set to cover the entire proton chemical shift range (e.g., 0-12 ppm).
- Data Points: 2048 (F2) x 256 (F1).
- Number of Scans: 4-8 per increment.
- Processing: The data is processed with a sine-bell window function in both dimensions before Fourier transformation.
- 2. ¹H-¹³C HSQC:

- Pulse Program: A standard gradient-enhanced HSQC with sensitivity enhancement is employed.
- ¹H Spectral Width: 0-12 ppm.
- 13C Spectral Width: 0-200 ppm.
- Data Points: 2048 (F2) x 256 (F1).
- Number of Scans: 8-16 per increment.
- One-bond Coupling Constant (¹JCH): Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
- 3. ¹H-¹³C HMBC:
- Pulse Program: A standard gradient-enhanced HMBC pulse sequence is used.
- ¹H Spectral Width: 0-12 ppm.
- 13C Spectral Width: 0-200 ppm.
- Data Points: 2048 (F2) x 256 (F1).
- Number of Scans: 16-64 per increment, as HMBC is less sensitive than HSQC.
- Long-Range Coupling Constant (¬JCH): Optimized for an average long-range coupling (e.g., 8 Hz).

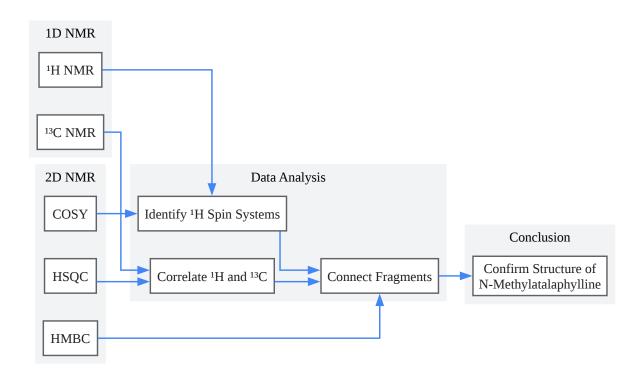
Data Presentation and Interpretation: An Illustrative Example

To demonstrate the process of structure confirmation, let's consider the hypothetical ¹H and ¹³C NMR data for the core acridone structure of **N-Methylatalaphylline**.

Position	δC (ppm)	δΗ (ppm, mult, J in Hz)	COSY Correlations (¹H-¹H)	HSQC Correlation (¹³ C- ¹ H)	HMBC Correlations (¹³C-¹H)
1	163.0	-	-	-	H-2, H-4a
2	95.0	6.20 (d, 2.0)	H-4	C-2	C-1, C-3, C- 4, C-4a
3	165.0	-	-	-	H-2, H-4
4	92.0	6.30 (d, 2.0)	H-2	C-4	C-2, C-3, C- 4a, C-10a
4a	145.0	-	-	-	H-2, H-4, H-5
5	115.0	7.80 (dd, 8.0, 1.5)	H-6	C-5	C-4a, C-6, C- 7, C-10a
6	122.0	7.30 (td, 8.0, 1.5)	H-5, H-7	C-6	C-5, C-7, C-8
7	120.0	7.60 (td, 8.0, 1.5)	H-6, H-8	C-7	C-5, C-6, C- 8, C-8a
8	127.0	8.30 (dd, 8.0, 1.5)	H-7	C-8	C-6, C-7, C- 8a, C-9
8a	140.0	-	-	-	H-7, H-8
9	180.0	-	-	-	H-5, H-8
9a	105.0	-	-	-	H-1, H-8
10	-	-	-	-	-
10a	142.0	-	-	-	H-4, H-5
N-CH₃	40.0	3.80 (s)	-	C-N-CH ₃	C-9a, C-10a

Analysis of the Data:

• 1 H and 13 C Chemical Shifts: The chemical shifts provide initial clues about the electronic environment of each nucleus. For instance, the downfield signal at δ C 180.0 ppm is


characteristic of a carbonyl carbon (C-9), and the aromatic proton signals appear between 6.20 and 8.30 ppm.

- COSY Analysis: The COSY correlations would reveal the connectivity of the protons in the aromatic rings. For example, a correlation between H-5 and H-6, and between H-6 and H-7, and so on, would establish the sequence of protons in one of the benzene rings.
- HSQC Analysis: This spectrum would definitively link each proton to its attached carbon. For example, the proton at 7.80 ppm would be directly bonded to the carbon at 115.0 ppm.
- HMBC Analysis: This is the key to assembling the entire structure. For instance, the N-methyl protons (δH 3.80) would show correlations to the adjacent quaternary carbons C-9a and C-10a, confirming the position of the methyl group on the nitrogen atom. Similarly, correlations from the aromatic protons to the carbonyl carbon (C-9) would help to lock the position of this functional group.

Workflow for Structure Elucidation using 2D NMR

The logical flow of using these 2D NMR techniques to confirm a molecular structure can be visualized as follows:

Click to download full resolution via product page

Workflow for structure confirmation using 2D NMR.

Comparison with Alternative Methods

While 2D NMR is the gold standard for structure elucidation in solution, other techniques can provide complementary or confirmatory information.

Technique	Information Provided	Advantages	Limitations
2D NMR (COSY, HSQC, HMBC)	Detailed atomic connectivity, stereochemistry (via NOESY)	Provides a complete picture of the molecular structure in solution. Nondestructive.	Requires a relatively pure sample and can be time-consuming to acquire and analyze data.
X-ray Crystallography	Precise 3D structure, absolute stereochemistry	Provides unambiguous structural information.	Requires a single crystal of suitable quality, which can be difficult to obtain. The solid-state structure may differ from the solution-state conformation.
Mass Spectrometry (MS)	Molecular weight, elemental formula (HRMS), fragmentation patterns	High sensitivity, requires very small amounts of sample. Can provide clues about substructures.	Does not provide direct information about atomic connectivity or stereochemistry.

In conclusion, while techniques like X-ray crystallography and mass spectrometry are powerful in their own right, 2D NMR spectroscopy remains the most robust and comprehensive method for the de novo structure elucidation and confirmation of complex organic molecules like **N-Methylatalaphylline** in their solution state. The combination of COSY, HSQC, and HMBC experiments provides a detailed roadmap of the molecular architecture, which is essential for understanding its chemical properties and biological activity.

• To cite this document: BenchChem. [Confirming the Structure of N-Methylatalaphylline: A Comparative Guide to 2D NMR Techniques]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591222#confirming-the-structure-of-n-methylatalaphylline-using-2d-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com